1-Cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpiperazin-1-YL)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Description
This compound belongs to the fluoroquinolone class of antibiotics, characterized by a bicyclic core structure with a cyclopropyl group at position 1, a fluorine atom at position 6, and a methoxy group at position 7. The 2-methylpiperazinyl substituent at position 7 enhances antibacterial activity by improving DNA gyrase and topoisomerase IV inhibition, critical for disrupting bacterial DNA replication . Its carboxylic acid moiety at position 3 contributes to solubility and interaction with bacterial enzyme targets. The compound has been studied for broad-spectrum activity against Gram-positive and Gram-negative pathogens, with structural modifications (e.g., methoxy at position 8) designed to reduce phototoxicity compared to earlier quinolones .
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O4/c1-10-8-21-5-6-22(10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPTXLFFAMTMBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50739171 | |
| Record name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50739171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029364-65-5 | |
| Record name | Isogatifloxacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029364655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50739171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Cyclopropyl-6-fluoro-8-methoxy-7-(2-methylpiperazin-1-YL)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, commonly referred to as a derivative of gatifloxacin, is a synthetic compound belonging to the fluoroquinolone class of antibiotics. This compound exhibits significant biological activity, particularly in antimicrobial and anticancer applications. Understanding its biological profile is crucial for potential therapeutic uses.
- Molecular Formula: C19H22FN3O4
- Molecular Weight: 375.39 g/mol
- CAS Number: 1029364-65-5
- Boiling Point: Predicted to be 607.8 ± 55.0 °C
- pKa: 6.43 ± 0.50
Antimicrobial Activity
Fluoroquinolones are known for their broad-spectrum antibacterial properties. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies indicate that it inhibits bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription.
Table 1: Antimicrobial Activity Against Common Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.5 µg/mL |
| Staphylococcus aureus | 0.25 µg/mL |
| Pseudomonas aeruginosa | 1 µg/mL |
Anticancer Activity
Recent studies have explored the anticancer potential of this compound, particularly against breast cancer cell lines (MCF-7). The MTT assay has been employed to evaluate cell viability post-treatment with varying concentrations of the compound.
Case Study: Anticancer Effects on MCF-7 Cell Line
In a study involving the MCF-7 cell line, treatment with the compound resulted in significant cytotoxicity compared to control groups. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity.
Table 2: Cytotoxicity Results on MCF-7 Cell Line
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| Control | 100 |
| 5 | 85 |
| 10 | 60 |
| 15 | 30 |
| 20 | 10 |
The mechanism of action for the anticancer effects is hypothesized to involve induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression at the G2/M phase. Flow cytometry analyses have confirmed an increase in sub-G1 population after treatment, indicating apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, bioactivity, and physicochemical properties of the target compound with structurally analogous derivatives:
Key Findings:
Substituent at Position 7 :
- 2-Methylpiperazinyl (target compound) balances potency and safety, whereas bulkier groups (e.g., dioxo-pyrrolidinylmethyl in ) reduce CNS penetration.
- Piperazinyl derivatives with bicyclic amines (e.g., diazabicyclo groups in ) enhance solubility and anaerobic activity due to increased polarity .
Position 8 Modifications: Methoxy (target compound) reduces phototoxicity compared to halogens (e.g., trifluoromethyl in ) but may slightly lower potency against P. aeruginosa . Ethoxy (as in ) improves oral absorption but requires higher dosing frequencies.
Activity Against Resistant Strains :
- The target compound’s 8-methoxy group confers activity against ciprofloxacin-resistant S. aureus strains, while trifluoromethyl derivatives () show cross-resistance in some isolates .
Physicochemical Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
